4-((3-chloropyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-16-7-3-6-15(17(16)26-2)22-19(24)23-11-8-13(9-12-23)27-18-14(20)5-4-10-21-18/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKTTLLPJPMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloropyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an etherification reaction, where the phenol derivative reacts with the piperidine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dimethoxyphenyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or dimethoxyphenyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives of the chloropyridine moiety.
Scientific Research Applications
4-((3-chloropyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-chloropyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Interference with signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (Compound 56)
- Structural Features : Replaces the 3-chloropyridinyloxy group with a bromo-substituted benzodiazol-2-one ring. The aromatic moiety is 3,4-dimethoxyphenyl instead of 2,3-dimethoxyphenyl.
- The benzodiazol-2-one group enhances π-π stacking interactions with enzyme active sites, while the 3,4-dimethoxyphenyl group improves solubility .
- Key Data :
MK-0974 (Telcagepant)
- Structural Features : Substituted with a 2-oxoimidazo[4,5-b]pyridin-1-yl group and a trifluoroethyl-azepane moiety.
- Activity: Potent calcitonin gene-related peptide (CGRP) receptor antagonist (Ki = 0.6 nM). Demonstrates >100-fold selectivity over related receptors (e.g., adrenomedullin). The imidazopyridine core enhances metabolic stability in vivo .
PF3845
- Structural Features : Contains a trifluoromethylpyridinyloxy-benzyl group and a pyridin-3-yl substituent.
- Activity : Inhibitor of fatty acid amide hydrolase (FAAH) with submicromolar potency. The trifluoromethylpyridinyloxy group enhances lipophilicity and target binding .
ML267 (Piperazine-1-carbothioamide Analog)
- Structural Features : Replaces the piperidine carboxamide with a piperazine carbothioamide. The 3-chloropyridinyl group is retained but modified with a trifluoromethyl substituent.
- Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.8 µM), disrupting secondary metabolism. The carbothioamide group increases enzyme affinity compared to carboxamides .
Comparative Data Table
Key Findings from Structural Comparisons
Substituent Effects on Target Engagement :
- The 3-chloropyridinyloxy group in the target compound likely confers moderate lipophilicity, enhancing membrane permeability compared to the bromo-benzodiazol group in Compound 56 .
- Methoxy Positioning : The 2,3-dimethoxyphenyl group may improve metabolic stability over 3,4-dimethoxyphenyl analogs due to reduced cytochrome P450 interactions .
Carboxamide vs. Carbothioamide :
- Replacing the carboxamide (target compound) with a carbothioamide (ML267) increases bacterial enzyme inhibition but reduces oral bioavailability due to higher reactivity .
Heterocycle Impact: Imidazopyridinone (MK-0974) and benzodiazol-2-one (Compound 56) substituents enhance receptor binding through aromatic stacking, whereas pyridinyloxy groups (target compound, PF3845) prioritize solubility and synthetic accessibility .
Biological Activity
4-((3-chloropyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine core, substituted with a chloropyridine moiety and a dimethoxyphenyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C16H19ClN2O3
- Molecular Weight : 320.79 g/mol
- Structural Features : The compound includes functional groups such as a carboxamide, ether linkages, and methoxy groups, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific biological targets such as receptors or enzymes. The presence of the piperidine structure allows for versatile binding capabilities, potentially modulating various physiological processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Piperidine derivatives are often explored for their ability to inhibit tumor growth. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related piperidine derivatives have demonstrated significant inhibition against bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Some derivatives of piperidine have been noted for their ability to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- A study published in Molecules highlighted the synthesis and pharmacological screening of benzo[d]imidazole derivatives, which showed promising NLRP3 inhibitory effects, suggesting that similar mechanisms may be applicable to our compound of interest .
- Research on piperidine-based triazolylacetamide derivatives indicated their ability to induce apoptotic cell death in Candida auris, showcasing the potential antifungal properties that might be extrapolated to this compound .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
